Diphenamid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenamid can be synthesized through the reaction of benzyl chloride with dimethylamine, followed by the reaction with benzophenone. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the herbicide .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common in practical applications.
Substitution: this compound can participate in substitution reactions, especially when exposed to nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed: The primary products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acetamides .
Scientific Research Applications
Diphenamid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying herbicide interactions and degradation pathways.
Biology: Investigated for its effects on plant physiology and its potential impact on non-target species.
Medicine: While not directly used in medicine, its analogs are studied for potential therapeutic applications.
Industry: Employed in agricultural practices to control weed growth, enhancing crop yields and reducing the need for manual weeding
Mechanism of Action
Diphenamid exerts its herbicidal effects by inhibiting cell division in the root tips of susceptible plants. It interferes with the normal functioning of the cells, leading to reduced root and shoot growth. The molecular targets include enzymes involved in cell division and growth pathways .
Comparison with Similar Compounds
N,N-dimethyl-2,2-diphenylacetamide: A close analog with similar herbicidal properties.
Diphenylacetamide: Another related compound with comparable applications.
Uniqueness: Diphenamid stands out due to its specific selectivity for annual grasses and certain broad-leaved weeds. Its moderate solubility and low volatility make it particularly effective in various soil types and environmental conditions .
This compound’s unique properties and versatile applications make it a valuable compound in both agricultural and scientific research contexts. Its ability to control weed growth efficiently while being moderately persistent in soils highlights its significance in modern farming practices.
Properties
IUPAC Name |
N,N-dimethyl-2,2-diphenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHFOPIILNICLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Record name | DIPHENAMID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIPHENAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024072 | |
Record name | Diphenamid | |
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Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphenamid appears as colorless to off-white crystals. Used as an herbicide., White solid; [Hawley] Colorless or white solid; Technical product: Off-white solid; [HSDB], WHITE SOLID IN VARIOUS FORMS. | |
Record name | DIPHENAMID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diphenamid | |
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Record name | DIPHENAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOLUBILITY (G/100 ML SOLVENT @ 27 °C): 18.9 IN ACETONE, 16.5 IN N,N-DIMETHYLFORMAMIDE, 32.0 IN PHENYL CELLOSOLVE, 0.026 IN WATER, 5.01 IN XYLENE, water solubility = 260 mg/l @ 27 °C, Solubility in water, g/100ml at 27 °C: 0.03 | |
Record name | DIPHENAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHENAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.17 @ 23.3 °C, 1.2 g/cm³ | |
Record name | DIPHENAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHENAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.00000003 [mmHg], 3.00X10-8 mm Hg @ 25 °C | |
Record name | Diphenamid | |
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Record name | DIPHENAMID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |
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Color/Form |
WHITE, CRYSTALS FROM ETHYL ACETATE, WHITE PRISMS, Colorless | |
CAS No. |
957-51-7 | |
Record name | DIPHENAMID | |
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URL | https://cameochemicals.noaa.gov/chemical/18139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diphenamid | |
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Record name | Diphenamid [ANSI:BSI:ISO] | |
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Record name | Diphenamid | |
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Record name | Diphenamid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | DIPHENAMID | |
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Record name | DIPHENAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHENAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |
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Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
134.5 TO 135.5 °C, MP: 128-135 °C (TECHNICAL PRODUCT 95% PURE), 135 °C | |
Record name | DIPHENAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHENAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of diphenamid?
A1: While the precise mechanism remains unclear, this compound is classified as a K(3) herbicide by the Herbicide Resistance Action Committee (HRAC), suggesting it disrupts cell division and/or the synthesis of very-long-chain fatty acids (VLCFAs). []
Q2: Does this compound directly inhibit VLCFA synthesis?
A2: Research suggests that unlike other K(3) herbicides (e.g., dimethachlor, cafenstrole), this compound does not directly inhibit VLCFA synthesis. [] This highlights the need for further investigation into its specific cellular targets.
Q3: What are the visible effects of this compound on susceptible plants?
A3: this compound primarily affects root growth, leading to stunted root systems and reduced shoot growth as a secondary consequence. [, ] Treated plants often exhibit reduced root elongation and overall biomass. [, ]
Q4: Is the inhibitory effect of this compound reversible?
A4: Studies on oat seedlings suggest that the inhibitory effect of this compound can be reversible. When seedlings exposed to this compound were transferred to water, they showed recovery from growth inhibition, with resumed root growth appearing normal. []
Q5: Does this compound affect sugar uptake or incorporation in plants?
A5: While this compound does not appear to directly inhibit sugar uptake, it might interfere with sugar utilization. Treated oat seedlings showed similar sucrose uptake compared to controls, but incorporated less sugar, suggesting this compound might disrupt metabolic processes downstream of uptake. []
Q6: How does this compound behave in different soil types?
A6: this compound's movement and persistence vary with soil properties. Its leaching is reduced in soils with higher clay or organic matter content. [] Organic matter plays a significant role in this compound adsorption, with adsorption efficiency decreasing as organic matter content increases. []
Q7: Can repeated this compound application lead to accelerated degradation in soil?
A7: Yes, repeated this compound applications can lead to accelerated degradation in some soils. [] This phenomenon is attributed to a shift in microbial populations, favouring bacteria capable of degrading this compound and its metabolites. [, ]
Q8: What factors can influence the accelerated degradation of this compound?
A8: Accelerated degradation seems to be linked to specific microbial communities and their activity. Fungicides like fentin acetate can inhibit this process, suggesting a role for fungi in this compound degradation in soils without accelerated degradation. []
Q9: How does polyethylene film mulching affect this compound persistence?
A9: Studies indicate that polyethylene film mulching can increase the persistence of this compound in the soil. This could be due to altered soil temperature and moisture conditions under the mulch, influencing microbial activity and degradation rates. []
Q10: Which plant families are generally more sensitive or tolerant to this compound?
A10: Grasses exhibit greater sensitivity to this compound compared to many broadleaf species. Among the tested plants, foxtail millet displayed high sensitivity, while Solanaceae members like pepper and tomato showed greater tolerance. []
Q11: What factors can influence the selectivity of this compound in tomatoes?
A11: Environmental factors like soil pH and temperature significantly influence this compound's effects on tomatoes. Increased soil pH and lower temperatures during early growth stages were associated with greater injury. []
Q12: What are the major metabolites of this compound in plants?
A12: this compound is metabolized into several compounds, including N-methyl-2,2-diphenylacetamide (MDA), 2,2-diphenylacetamide (DA), and various water-soluble conjugates like N-hydroxymethyl-β-D-glycosides. [, , , ]
Q13: How does ozone fumigation affect this compound metabolism in plants?
A13: Ozone exposure can alter this compound metabolism, leading to changes in the relative abundance of specific metabolites. In tomatoes, ozone fumigation increased the formation of the more polar N-hydroxymethyl-N-methyl-2,2-diphenylacetamide-β-D-gentiobioside (MDAGB) compared to the β-glucoside (MDAG). [, ]
Q14: Does this compound metabolism differ between tolerant and susceptible plant species?
A14: While this compound is metabolized into similar compounds across species, the rate and extent of metabolism might play a role in selectivity. For example, morningglory, a tolerant species, translocates this compound from roots to shoots faster than susceptible oats, potentially contributing to its tolerance. []
Q15: What are the potential benefits of using this compound in combination with other herbicides?
A15: Combining this compound with other herbicides can broaden the weed control spectrum and potentially enhance efficacy. For instance, combining this compound with a contact herbicide like paraquat provided effective control of both pre- and post-emergence weeds in pepper cultivation. []
Q16: Are there any concerns regarding the use of this compound in tomato production?
A16: While this compound can be used in tomato production, factors influencing its selectivity, such as soil conditions and temperature, need careful consideration. Synergistic phytotoxic effects were observed when this compound was applied with soluble fertilizers at planting. []
Q17: Does this compound interact with soilborne pathogens or pests?
A17: Research suggests that this compound might indirectly influence soilborne diseases and pests. In one study, this compound application increased root-knot nematode populations in tomato fields, potentially due to its impact on soil microbial communities. []
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